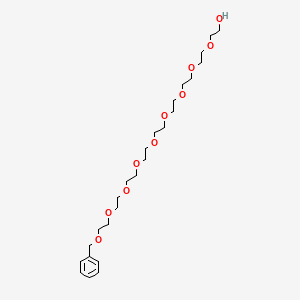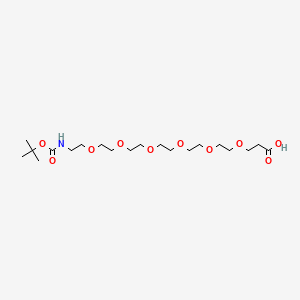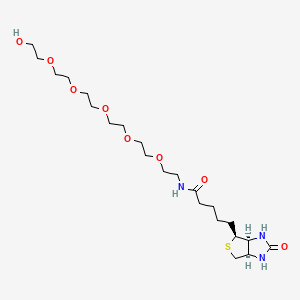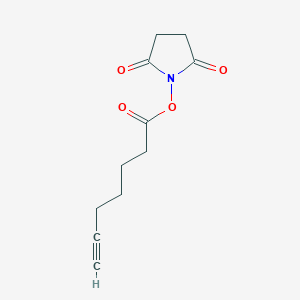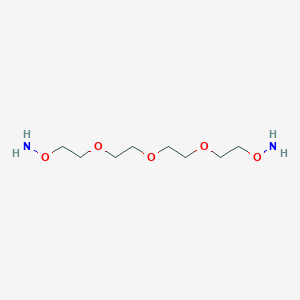Lieur ADC
-
Biotin-PEG8-NHS ester
- Cat. No.:
- B1450398
- CAS No.:
- 2143968-03-8
- Molecular Formula:
- C33H56N4O14S
- Molecular Weight:
- 764.9 g/mol
Description -
Biotin-PEG2-Mal
- Cat. No.:
- B1667287
- CAS No.:
- 305372-39-8
- Molecular Formula:
- C23H35N5O7S
- Molecular Weight:
- 525.6 g/mol
Description -
1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol
- Cat. No.:
- B1528968
- CAS No.:
- 477775-73-8
- Molecular Formula:
- C23H40O9
- Molecular Weight:
- 460.6 g/mol
Description -
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfo...
- Cat. No.:
- B1677527
- CAS No.:
- 62921-74-8
- Molecular Formula:
- C14H22O6S
- Molecular Weight:
- 318.39 g/mol
Description -
1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane
- Cat. No.:
- B1314735
- CAS No.:
- 82645-24-7
- Molecular Formula:
- C20H22O6
- Molecular Weight:
- 358.4 g/mol
Description -
1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol
- Cat. No.:
- B1445352
- CAS No.:
- 868594-48-3
- Molecular Formula:
- C25H44O10
- Molecular Weight:
- 504.6 g/mol
Description -
Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid
- Cat. No.:
- B1682600
- CAS No.:
- 882847-13-4
- Molecular Formula:
- C20H39NO10
- Molecular Weight:
- 453.5 g/mol
Description -
Biotin-PEG6-alcohol
- Cat. No.:
- B606147
- CAS No.:
- 906099-89-6
- Molecular Formula:
- C22H41N3O8S
- Molecular Weight:
- 507.64
Description -
2,5-Dioxopyrrolidin-1-yl hept-6-ynoate
- Cat. No.:
- B1446902
- CAS No.:
- 917222-23-2
- Molecular Formula:
- C11H13NO4
- Molecular Weight:
- 223.22 g/mol
Description -
Bis-aminooxy-PEG3
- Cat. No.:
- B1667427
- CAS No.:
- 98627-70-4
- Molecular Formula:
- C8H20N2O5
- Molecular Weight:
- 224.26 g/mol
Description
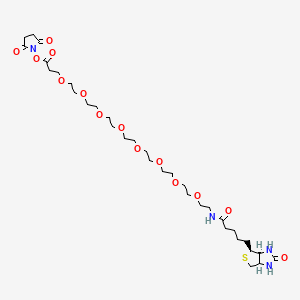
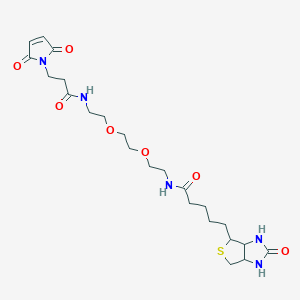
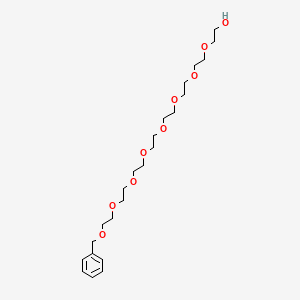
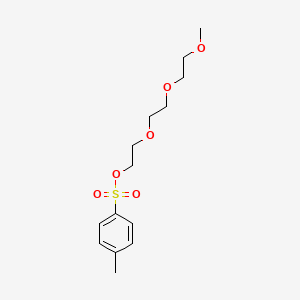
![1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane](/img/structure/B1314735.png)
